

off-target effects of MSC1094308 at high concentrations

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Compound of Interest

Compound Name: MSC1094308

Cat. No.: B609348

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Technical Support Center: MSC1094308

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the VCP/p97 and VPS4B inhibitor, **MSC1094308**. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of **MSC1094308**?

MSC1094308 is characterized as a reversible, allosteric, and non-competitive inhibitor of two AAA ATPases: the type II AAA ATPase human ubiquitin-directed unfoldase (VCP)/p97 and the type I AAA ATPase VPS4B.^{[1][2]} It specifically inhibits the D2 ATPase activity of p97 by binding to a known druggable hotspot.^{[1][2]}

Q2: What are the reported IC50 values for **MSC1094308** against its primary targets?

The in vitro potency of **MSC1094308** has been determined against its two primary targets.

Target	IC50 Value	Enzyme Type	Notes
VPS4B	0.71 μ M	Type I AAA ATPase	Allosteric, non-competitive inhibitor. [2]
p97/VCP	7.2 μ M	Type II AAA ATPase	Allosteric, non-competitive inhibitor of D2 ATPase activity.[2] [3]

Q3: At what concentration does **MSC1094308** show cellular activity?

Cellular efficacy for **MSC1094308** has been observed at a concentration of 10 μ M.[3][4] In HCT116 cells, treatment with 10 μ M **MSC1094308** for 8 hours resulted in the accumulation of polyubiquitinated proteins, which is a biomarker for the inhibition of protein degradation pathways regulated by p97.[2]

Q4: Are there any known off-target effects of **MSC1094308** at high concentrations?

Currently, there is no publicly available, comprehensive screen of the off-target effects of **MSC1094308** against a broad panel of kinases or other enzymes. The existing literature primarily focuses on its on-target activities against p97 and VPS4B.[1][3][4][5] Off-target effects are a possibility for any small molecule inhibitor at high concentrations and should be empirically determined in your experimental system.

Q5: I am observing unexpected phenotypes in my experiments at high concentrations of **MSC1094308**. How can I determine if these are off-target effects?

Observing unexpected phenotypes is a common challenge. To investigate potential off-target effects, consider the following troubleshooting steps:

- Dose-Response Analysis: Perform a detailed dose-response curve for your observed phenotype. An off-target effect may have a different concentration dependency than the on-target effect.

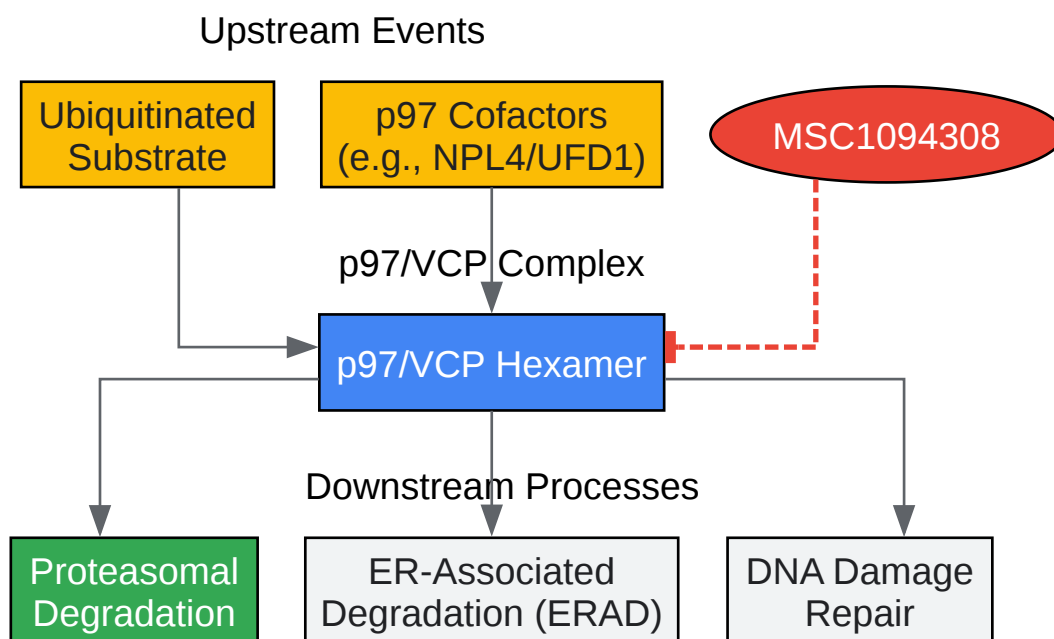
- Use of a Structurally Unrelated Inhibitor: Employ another p97/VPS4B inhibitor with a different chemical scaffold. If the phenotype is not replicated, it may be an off-target effect specific to **MSC1094308**'s chemotype.
- Rescue Experiments: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of your target protein. If the phenotype is rescued, it is likely an on-target effect.
- Cell-Free vs. Cellular Assays: Compare the inhibitor's activity in a cell-free biochemical assay with your cellular assay. Discrepancies in potency can suggest off-target engagement in a cellular context.
- Control Compound: Use a close structural analog of **MSC1094308** that is inactive against p97 and VPS4B as a negative control. If this compound produces the same phenotype, it is likely an off-target effect.

Troubleshooting Guide

Observed Issue	Potential Cause	Recommended Action
High cellular toxicity at concentrations close to the IC50 for p97.	This could be due to a potent on-target effect in your cell line or a potential off-target liability.	Perform a viability assay with a detailed dose-response curve. Compare the cytotoxic concentration with the concentration required for p97 inhibition (e.g., ubiquitin accumulation).
Observed phenotype does not correlate with p97 inhibition.	The phenotype may be mediated by inhibition of VPS4B (the more potent target) or an unknown off-target.	Use siRNA or other genetic methods to deplete p97 and VPS4B separately to see if the phenotype is replicated.
Inconsistent results between experimental batches.	Compound stability and solubility can be a factor.	Ensure proper storage of the compound and prepare fresh stock solutions for each experiment. Confirm solubility in your cell culture media.

Signaling Pathways and Experimental Workflows

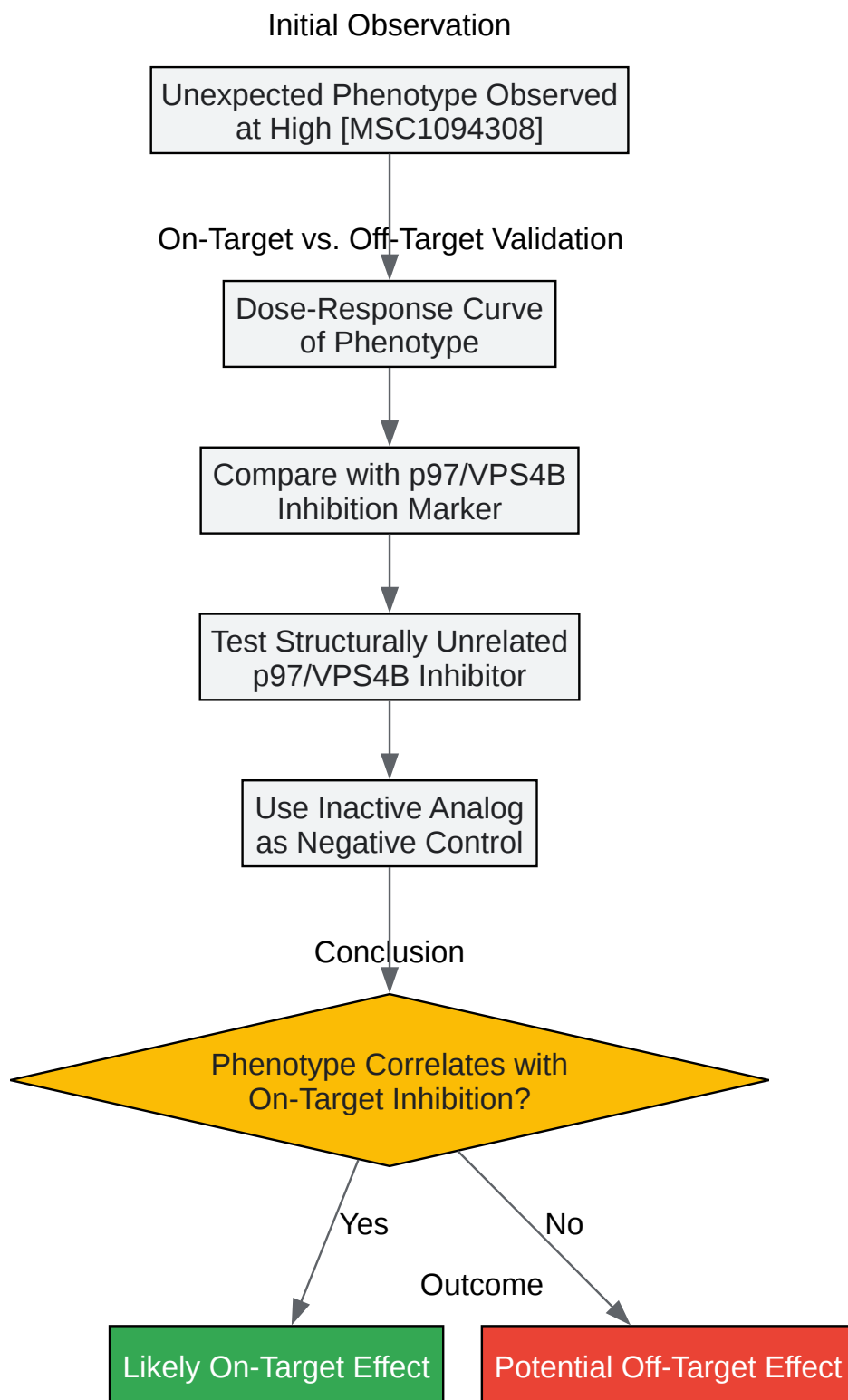
p97/VCP Signaling Pathway Inhibition by MSC1094308



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Caption: Inhibition of the p97/VCP pathway by **MSC1094308**.

Experimental Workflow for Investigating Off-Target Effects



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Caption: A logical workflow to troubleshoot potential off-target effects.

Experimental Protocols

Protocol: Cellular Ubiquitin Accumulation Assay

This protocol is designed to confirm the on-target activity of **MSC1094308** by measuring the accumulation of polyubiquitinated proteins.

1. Cell Culture and Treatment: a. Plate your cell line of interest (e.g., HCT116) in a 6-well plate and grow to 70-80% confluency. b. Prepare a stock solution of **MSC1094308** in DMSO. c. Treat the cells with increasing concentrations of **MSC1094308** (e.g., 0.1, 1, 5, 10, 20 μ M) and a vehicle control (DMSO) for a specified time (e.g., 8 hours).
2. Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Centrifuge at 14,000 rpm for 15 minutes at 4°C. e. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
4. Western Blotting: a. Normalize the protein concentration for all samples and prepare them for SDS-PAGE. b. Separate the proteins on a 4-12% gradient polyacrylamide gel. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with a primary antibody against ubiquitin overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. j. Use a loading control, such as GAPDH or β -actin, to ensure equal protein loading.

Expected Outcome: A dose-dependent increase in the high molecular weight smear of polyubiquitinated proteins should be observed with increasing concentrations of **MSC1094308**, confirming the inhibition of p97-mediated protein degradation.

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